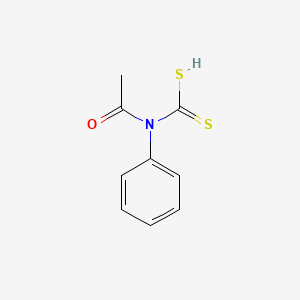
Carbamodithioic acid, acetylphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamodithioic acid, acetylphenyl- is an organic compound belonging to the class of dithiocarbamic acids. This compound is characterized by the presence of a thiocarbonyl and thiol group, replacing the oxo and hydroxy groups in carbamic acid . It is derived from thiourea and has significant applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, acetylphenyl- can be synthesized through the reaction of thiourea with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolve thiourea in a suitable solvent like ethanol.
- Add acetyl chloride dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Filter the precipitated product and wash it with cold ethanol to obtain pure carbamodithioic acid, acetylphenyl-.
Industrial Production Methods
Industrial production of carbamodithioic acid, acetylphenyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamodithioic acid, acetylphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiourea derivatives.
Substitution: Various substituted dithiocarbamates.
Wissenschaftliche Forschungsanwendungen
Carbamodithioic acid, acetylphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties
Industry: Utilized in the production of pesticides, fungicides, and rubber vulcanization accelerators.
Wirkmechanismus
The mechanism of action of carbamodithioic acid, acetylphenyl- involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It affects metabolic pathways by altering the activity of key enzymes involved in processes like oxidative stress response and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Carbamodithioic acid, acetylphenyl- can be compared with other dithiocarbamic acids:
Carbamodithioic acid, ammonium salt: Similar in structure but used primarily as a metal precipitant.
Thiocarbamic acid: Shares the thiocarbonyl group but differs in its reactivity and applications.
Uniqueness
Carbamodithioic acid, acetylphenyl- stands out due to its acetyl group, which imparts unique reactivity and biological activity, making it valuable in diverse research and industrial applications.
Similar Compounds
- Carbamodithioic acid, ammonium salt
- Thiocarbamic acid
- Dithiocarbamic acid
Eigenschaften
CAS-Nummer |
219873-44-6 |
|---|---|
Molekularformel |
C9H9NOS2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
acetyl(phenyl)carbamodithioic acid |
InChI |
InChI=1S/C9H9NOS2/c1-7(11)10(9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
RKGIUVXUIMIBTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)
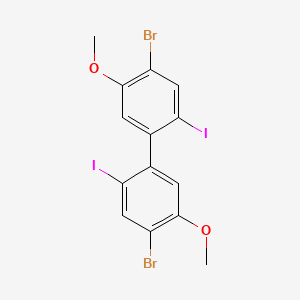
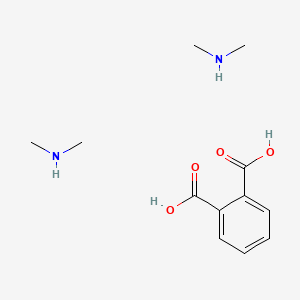
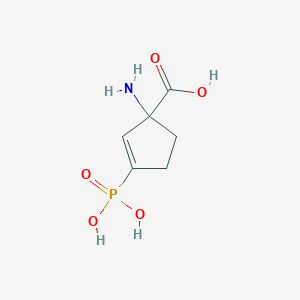


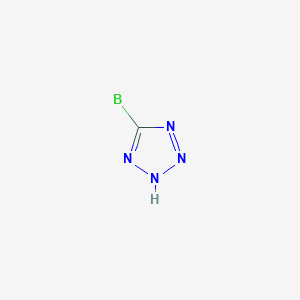
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)

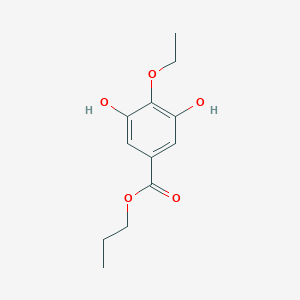
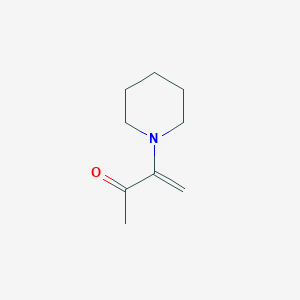
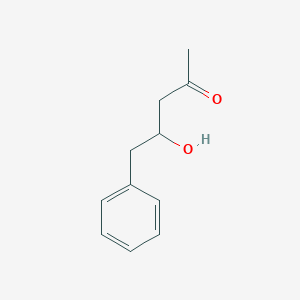
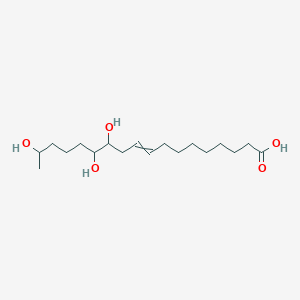
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
